Transnemonapride

Description

Significance of Dopaminergic Systems in Neurobiology and Neuropharmacology

Dopaminergic systems, the pathways in the brain that utilize dopamine (B1211576) to transmit signals, are fundamental to a vast array of physiological and behavioral processes. wikipedia.orgresearchgate.net Dopamine, a key neurotransmitter and hormone, plays a crucial role in motor control, motivation, reward, learning, and memory. clevelandclinic.orghealthdirect.gov.aunih.gov The brain contains several distinct dopamine pathways, including the nigrostriatal, mesolimbic, and mesocortical pathways, each associated with specific functions. wikipedia.orgnih.gov The nigrostriatal pathway is integral to motor function, while the mesolimbic and mesocortical pathways are central to the brain's reward system, executive functions, and emotional regulation. nih.govwikipedia.org

Given their widespread influence, the proper functioning of these systems is critical for neurological health. Dysfunction in dopaminergic neurotransmission is implicated in numerous neurological and psychiatric disorders. mdpi.comnih.gov For instance, the degeneration of dopamine-producing neurons in the substantia nigra leads to the motor symptoms characteristic of Parkinson's disease. wikipedia.orgnih.gov Conversely, an overactive dopaminergic system is associated with conditions like schizophrenia, addiction, and attention deficit hyperactivity disorder (ADHD). nih.govwikipedia.orgmdpi.com The profound involvement of dopaminergic systems in both normal brain function and pathological states underscores their importance as a major focus of research in neurobiology and as a primary target for neuropharmacological interventions. nih.gov

Overview of Transnemonapride as a Selective Dopamine D2 Receptor Antagonist in Preclinical Contexts

This compound is a chemical compound recognized in preclinical research as a highly selective and high-affinity antagonist of the dopamine D2 receptor. It is a derivative of nemonapride (B16739), a known antipsychotic agent. nih.gov The "trans" designation refers to the specific stereoisomer of the molecule, which has demonstrated a significantly higher affinity for the D2 receptor compared to its cis-isomer.

The primary application of this compound is as a research tool, particularly in the field of molecular imaging. When labeled with a positron-emitting radionuclide, such as Carbon-11 ([11C]), it becomes a powerful radioligand for Positron Emission Tomography (PET) studies. PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in the living brain. banook.commdpi.com

The high selectivity of this compound for the D2 receptor over other dopamine receptor subtypes (like D3 and D4) and other neurotransmitter receptors makes it an ideal candidate for specifically studying the D2 system without confounding effects from other targets. nih.gov This selectivity is crucial for accurately mapping the distribution and density of D2 receptors and for investigating their occupancy by various drugs.

| Receptor | Binding Affinity (Ki, nM) | Reference Compound |

|---|---|---|

| Dopamine D2 | ~1.29 | [3H]MCL-536 |

| Dopamine D3 | ~100 | [3H]domperidone |

| Dopamine D4 | ~53 | [3H]N-methylspiperone |

Scope and Objectives of Academic Research on this compound

Academic research on this compound is sharply focused on its utility as a probe for investigating the dopamine D2 receptor system. The overarching goal is to deepen the understanding of the role of D2 receptors in both health and disease. open.eduuonbi.ac.ke

Specific research objectives typically include:

Quantifying D2 Receptor Occupancy: A primary objective is to use [11C]trans-nemonapride in PET imaging to measure the degree to which antipsychotic drugs occupy D2 receptors in the brain at therapeutic doses. elifesciences.org This helps in establishing the relationship between receptor occupancy levels and clinical efficacy or the emergence of side effects.

Mapping D2 Receptor Distribution and Density: Researchers use this compound to create detailed maps of D2 receptor locations and concentrations throughout the brain. This is vital for understanding the neuroanatomy of the dopaminergic system and how it may be altered in psychiatric and neurological disorders. nih.govnih.gov

Investigating Pathophysiology of Disorders: By comparing D2 receptor availability in healthy individuals versus those with conditions like schizophrenia or Parkinson's disease, researchers aim to elucidate the role of D2 receptor dysregulation in the underlying pathology of these diseases. columbiapsychiatry.org

Drug Development and Evaluation: this compound serves as a benchmark tool in the development of new D2 receptor modulators. It can be used in competitive binding assays to determine the affinity and selectivity of novel compounds for the D2 receptor. nih.govnih.gov

Exploring Neurotransmitter Dynamics: PET studies with this compound can be designed to measure changes in endogenous dopamine levels. A reduction in the binding of [11C]trans-nemonapride can indicate an increase in the release of natural dopamine, providing a dynamic view of neurotransmitter function. nih.gov

In essence, the scope of this compound research is confined to the laboratory and preclinical settings, where it functions as a highly specific tool to unlock the complexities of the dopamine D2 receptor system, rather than as a therapeutic agent itself. open.edudiscoverphds.comresearchgate.netnih.gov

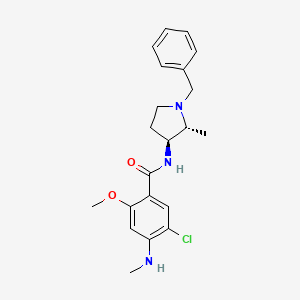

Structure

3D Structure

Properties

Molecular Formula |

C21H26ClN3O2 |

|---|---|

Molecular Weight |

387.9 g/mol |

IUPAC Name |

N-[(2R,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m1/s1 |

InChI Key |

KRVOJOCLBAAKSJ-KDOFPFPSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Transnemonapride

Characterization of Dopamine (B1211576) D2 Receptor Interaction by Transnemonapride

The interaction of this compound with the dopamine D2 receptor is multifaceted, involving high-affinity binding, specific kinetic properties, and a unique engagement with receptor dimers. These characteristics collectively define its pharmacological profile.

Radioligand Binding Affinity and Kinetics Studies

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for dopamine receptors. These studies consistently demonstrate that the compound, referred to as nemonapride (B16739) in the literature, is a highly potent antagonist of D2-like receptors (D2, D3, and D4) with marked selectivity over D1-like receptors. tocris.comebi.ac.uk

The affinity, often expressed as the inhibition constant (Ki), denotes the concentration of the drug required to occupy 50% of the receptors. For nemonapride, the Ki values for D2-like receptors are in the sub-nanomolar range, indicating a very high binding affinity. tocris.comwikipedia.orgrndsystems.com In contrast, its affinity for D1-like receptors is significantly lower, with Ki values that are several hundred-fold higher. tocris.comebi.ac.ukrndsystems.com This selectivity for the D2-like receptor family is a cornerstone of its mechanism.

Binding Affinity (Ki) of Nemonapride at Dopamine Receptors

| Receptor Subtype | Reported Ki Value (nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.16 | wikipedia.org |

| Dopamine D3 | 0.26 | wikipedia.org |

| Dopamine D4 | 0.31 | wikipedia.org |

| D2-like (family) | 0.1 | tocris.comrndsystems.com |

| D1-like (family) | 740 | tocris.comrndsystems.com |

Receptor Occupancy and Dissociation Rate Constant Determination

Beyond simple affinity, the kinetics of the drug-receptor interaction—specifically the association (kon) and dissociation (koff) rate constants—are critical determinants of pharmacodynamic action. The dissociation rate, in particular, has been linked to the clinical profiles of antipsychotic drugs.

Nemonapride is characterized by a notably slow dissociation rate from the dopamine D2 receptor. One study measured the dissociation half-life (t½) of nemonapride to be 38.5 minutes. This slow dissociation contributes to a prolonged receptor occupancy, which may underpin its sustained therapeutic effects. The kinetically derived dissociation constant (Kd), calculated as the ratio of koff to kon, correlates well with the affinity (Ki) determined in equilibrium binding experiments, validating the accuracy of these kinetic measurements.

This prolonged receptor blockade is a key feature that distinguishes it from some other atypical antipsychotics that exhibit faster dissociation kinetics.

Allosteric Modulation of D2 Receptors by this compound

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, dopamine. While compounds like SB269652 have been identified as negative allosteric modulators (NAMs) of the D2 receptor, there is no substantial evidence to suggest that this compound functions as a classical allosteric modulator.

However, research has revealed a different kind of modulatory interaction. Photoaffinity labeling experiments have shown that dopamine D2 receptors can exist as dimers. Interestingly, these studies identified nemonapride as a selective ligand for these D2 receptor dimers, whereas another antipsychotic, spiperone, was found to be a selective target for D2 receptor monomers. This preferential binding to a specific receptor conformation (the dimer) suggests a unique mechanism of action that modulates D2 receptor function at the level of receptor organization, which is distinct from classical allosteric modulation but represents an important aspect of its interaction.

Functional Antagonism of Dopamine D2 Receptors by this compound

The binding of this compound to the dopamine D2 receptor is not a passive event; it actively prevents the receptor from initiating its downstream signaling cascades. This functional antagonism is the primary mechanism through which it exerts its antipsychotic effects.

Inhibition of Adenylyl Cyclase Activity in D2 Receptor-Expressing Systems

Dopamine D2 receptors are canonically coupled to the Gi/o family of heterotrimeric G proteins. uni-regensburg.denih.gov When activated by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govmdpi.com

As a potent antagonist, this compound binds to the D2 receptor but does not activate it. ebi.ac.uk By occupying the receptor, it blocks dopamine from binding and initiating this inhibitory signal. Consequently, the this compound-bound receptor is unable to inhibit adenylyl cyclase. This leads to a disinhibition, or a permissive increase, in cAMP levels toward baseline, effectively preventing the dopamine-mediated reduction in this key signaling molecule. mdpi.cominnoprot.com Functional assays using cells expressing D2 receptors have confirmed that D2 antagonists block the dopamine-induced inhibition of cAMP production. nih.gov

G Protein Coupling and Signaling Cascade Disruption

The functional antagonism of this compound fundamentally involves the disruption of G protein coupling. The binding of dopamine to the D2 receptor normally causes a conformational change that allows the receptor to engage and activate its cognate Gi/o protein. frontiersin.org This activation involves the exchange of GDP for GTP on the Gαi/o subunit, causing it to dissociate from the Gβγ subunit. frontiersin.org Both the activated Gαi/o and the Gβγ dimer can then modulate the activity of various downstream effectors, including adenylyl cyclase and certain ion channels. nih.govelifesciences.org

By binding to the D2 receptor, this compound stabilizes a receptor conformation that is unable to productively couple to the Gi/o protein. This prevents the GDP-GTP exchange and the subsequent dissociation of the G protein subunits. jci.org The entire downstream signaling cascade that would normally be initiated by dopamine is therefore blocked. This disruption of the D2 receptor-Gi/o protein signaling pathway is the central event in the cellular mechanism of action of this compound, translating its receptor occupancy into a functional blockade of dopaminergic neurotransmission. patsnap.comlakeforest.edu

Based on a comprehensive search of available scientific literature and databases, there is no information available for a compound named "this compound." As a result, it is not possible to generate an article on its molecular and cellular mechanism of action, receptor selectivity, or its influence on receptor trafficking.

Therefore, the detailed outline provided in the prompt cannot be addressed. It is possible that the compound name is misspelled, is a very new or proprietary substance not yet described in public literature, or does not exist. Without any foundational data, the generation of a scientifically accurate and informative article as requested is not feasible.

Preclinical Pharmacological Research and Neurobiological Effects of Transnemonapride

In Vitro Neurobiological Model Systems for Transnemonapride Investigation

In vitro models are crucial for dissecting the specific molecular and cellular mechanisms of action of a compound like this compound. These systems allow for controlled investigation of its effects on specific neural components, isolated from the complexities of a whole organism.

Recombinant Cell Lines and Primary Neuronal Culture Models

Recombinant cell lines, which are engineered to express specific proteins of interest, and primary neuronal cultures, derived directly from animal nervous system tissue, are foundational tools in neuropharmacology. thermofisher.com

Recombinant Cell Lines: The primary target of this compound is the dopamine (B1211576) D2 receptor (D2R). nih.gov To study its interaction with this receptor in a controlled environment, researchers utilize recombinant cell lines. These are typically non-neuronal cells, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been genetically modified to express the human D2R. This allows for precise measurement of binding affinities, functional antagonism, and downstream signaling pathways in response to this compound application without the interference of other neuronal receptors or proteins.

Primary Neuronal Cultures: Primary neuronal cultures offer a more physiologically relevant model by maintaining neurons extracted from specific brain regions of animals, such as the cortex, hippocampus, or striatum. thermofisher.comnih.govneuvitro.comgladstone.orgnih.gov These cultures retain many of their in vivo characteristics, including the formation of synapses and expression of a diverse array of neuronal proteins. thermofisher.com For this compound research, primary cultures of striatal neurons are particularly valuable as the striatum has a high density of dopamine D2 receptors. wikipedia.org These cultures can be used to investigate how this compound affects neuronal excitability, neurotransmitter release, and gene expression in a more complex, yet still controlled, setting than recombinant cell lines. nih.gov

Table 1: In Vitro Models for this compound Research

| Model System | Description | Key Applications for this compound |

|---|

| Recombinant Cell Lines (e.g., HEK293, CHO) | Non-neuronal cells engineered to express specific receptors, such as the dopamine D2 receptor. | - Determine binding affinity and selectivity for D2R.

Brain Slice Electrophysiology and Synaptic Plasticity Studies

To understand how this compound alters neural circuit function, researchers employ brain slice electrophysiology. nih.govcriver.comunits.itgithub.io This technique involves recording the electrical activity of neurons within a thin slice of brain tissue that is kept alive in an artificial cerebrospinal fluid. nih.govunits.it This preparation preserves the local synaptic connections, allowing for the study of how this compound affects communication between neurons. nih.gov

Synaptic Plasticity: A key area of investigation is synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is believed to be a cellular basis for learning and memory. wikipedia.orgnih.govnih.gov Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity. By applying this compound to brain slices, researchers can determine its impact on the induction and maintenance of LTP and LTD in dopamine-rich brain regions like the striatum and prefrontal cortex. These studies help to elucidate the potential cognitive effects of the drug.

Neurochemical Assays in Isolated Synaptosomes and Vesicles

To investigate the direct effects of this compound on the machinery of neurotransmission, neurochemical assays are conducted on isolated synaptosomes and synaptic vesicles. nih.govnih.gov

Synaptosomes: Synaptosomes are preparations of isolated nerve terminals, which contain all the necessary components for neurotransmitter release, reuptake, and metabolism. nih.gov By using synaptosomes from brain regions like the striatum, researchers can measure how this compound influences the release and reuptake of dopamine. These experiments can clarify whether this compound has actions beyond direct D2 receptor antagonism, such as modulating the dopamine transporter (DAT).

Synaptic Vesicles: Isolated synaptic vesicles, the small sacs within neurons that store neurotransmitters before their release, can also be used. Assays with these vesicles can determine if this compound affects the packaging of dopamine into vesicles, which would have significant implications for synaptic transmission.

In Vivo Animal Models for Dopamine D2 Receptor Antagonism

Animal models are indispensable for understanding the behavioral and physiological effects of this compound in a living organism. mdpi.comtaconic.comnih.gov Rodent models, in particular, are widely used due to their genetic and physiological similarities to humans in key aspects of the dopamine system. taconic.com

Rodent Models of Dopaminergic Hyperactivity and Hypoactivity

To study the effects of a D2 receptor antagonist like this compound, researchers often use rodent models that exhibit either excessive (hyperactivity) or insufficient (hypoactivity) dopaminergic signaling.

Models of Dopaminergic Hyperactivity: These models are often used to screen for antipsychotic-like effects. nih.govbiorxiv.org

Pharmacologically-induced hyperactivity: Administration of dopamine agonists like amphetamine or apomorphine (B128758) leads to a temporary state of hyperactivity in rodents. The ability of this compound to reduce this hyperactivity is a key indicator of its D2 receptor antagonist properties.

Genetically-induced hyperactivity: Mice with a knockout of the dopamine transporter (DAT-KO mice) exhibit chronically elevated synaptic dopamine levels and locomotor hyperactivity. unimi.itmdpi.com Testing this compound in these animals can provide insights into its efficacy in conditions of sustained dopaminergic dysfunction.

Models of Dopaminergic Hypoactivity: These models are relevant for understanding potential side effects related to motor function. alzforum.orgconductscience.com

Neurotoxin-induced models: The neurotoxin 6-hydroxydopamine (6-OHDA) or MPTP can be used to selectively destroy dopamine neurons, creating a model of Parkinson's disease. conductscience.comnih.govfrontiersin.org While not a primary application for a D2 antagonist, observing the effects of this compound in these models can reveal its impact on motor control in a dopamine-depleted state.

Reserpine-induced hypoactivity: The drug reserpine (B192253) depletes monoamines, including dopamine, leading to a state of hypoactivity and catalepsy in rodents. conductscience.com Examining how this compound interacts with this state can provide further information about its motor effects.

Table 2: Rodent Models for Investigating this compound

| Model Type | Specific Model | Key Phenotype | Relevance for this compound |

|---|---|---|---|

| Dopaminergic Hyperactivity | Amphetamine-induced Hyperactivity | Increased locomotor activity | Assess antipsychotic-like efficacy |

| DAT-KO Mice unimi.itmdpi.com | Chronic hyperactivity, stereotypy mdpi.com | Evaluate effects in a model of sustained hyperdopaminergia | |

| Dopaminergic Hypoactivity | 6-OHDA Lesion Model frontiersin.org | Motor deficits resembling Parkinson's disease | Investigate impact on motor control in a dopamine-depleted state |

| Reserpine-induced Hypoactivity conductscience.com | Catalepsy, reduced motor activity | Characterize potential for motor side effects |

Behavioral Phenotyping in Response to this compound Administration in Model Systems

Behavioral phenotyping involves a battery of tests to comprehensively assess the effects of this compound on various aspects of rodent behavior. psu.edunih.govnih.gov

Locomotor Activity: Open-field tests are used to measure spontaneous locomotor activity, exploration, and anxiety-like behavior. A reduction in locomotion is an expected effect of a D2 antagonist.

Motor Coordination and Catalepsy: Tests like the rotarod, beam walking, and bar test are used to assess motor coordination and the potential for inducing catalepsy (a state of immobility), which can be a side effect of D2 receptor blockade.

Cognitive Function: Various maze-based tasks, such as the Morris water maze or the Y-maze, can be used to evaluate the effects of this compound on learning and memory. This is particularly important given the role of dopamine in cognitive processes.

Social Interaction: Tests of social interaction can be used to assess potential effects on social behavior, which can be altered in psychiatric disorders.

By systematically evaluating the effects of this compound across these in vitro and in vivo models, researchers can build a comprehensive profile of its pharmacological and neurobiological effects, paving the way for a deeper understanding of its therapeutic potential.

Locomotor Activity and Stereotypy Assessment

Studies investigating the effects of this compound on spontaneous locomotor activity and the induction of stereotyped behaviors in rodents have not been identified in the current body of scientific literature. Such studies would typically involve administering the compound to animals and measuring their movement patterns and the occurrence of repetitive, non-functional behaviors.

Conditioned Place Preference and Avoidance Paradigms

There is currently no available research on the use of conditioned place preference (CPP) or conditioned place aversion (CPA) paradigms to evaluate the rewarding or aversive properties of this compound. nih.govwikipedia.orgnih.gov These behavioral tests are instrumental in preclinical assessments of a compound's potential for abuse or its ability to induce negative affective states. nih.govwikipedia.orgnih.gov Similarly, studies employing conditioned avoidance paradigms to assess the antipsychotic-like activity of this compound are not present in the available literature.

Electrophysiological Recording of Neuronal Activity in Dopamine-Regulated Brain Regions

Direct electrophysiological studies on the effects of this compound on the firing patterns of dopaminergic neurons in key brain regions, such as the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNC), have not been reported. elifesciences.orgresearchgate.netbiologists.combiorxiv.orgpitt.edu Such research would typically involve techniques like in vivo or in vitro whole-cell patch-clamp recordings to characterize changes in neuronal excitability, firing rate, and pattern in response to the compound. elifesciences.orgresearchgate.netbiologists.combiorxiv.orgpitt.edu

Microdialysis and Neurotransmitter Release Analysis in Specific Brain Areas

No microdialysis studies have been published that analyze the in vivo effects of this compound on the extracellular concentrations of neurotransmitters, particularly dopamine and its metabolites, in specific brain regions like the nucleus accumbens or prefrontal cortex. pronexusanalytical.commdpi.comnih.govnews-medical.netcriver.com This technique is crucial for understanding how a compound modulates neurotransmitter release and reuptake in real-time within the brain of a behaving animal. pronexusanalytical.commdpi.comnih.govnews-medical.netcriver.com

Neuroimaging Studies in Preclinical Models

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Ligand Development Utilizing this compound

The development of this compound or its analogs as radiolabeled ligands for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging has not been documented in the scientific literature. nru.dktracercro.comcriver.comnih.govnih.gov The process of developing a novel PET or SPECT ligand is a comprehensive endeavor that includes chemical synthesis, radiolabeling, and in vitro and in vivo evaluation. nru.dknih.gov

In Vivo Receptor Occupancy Measurements in Animal Brains

There are no published studies that have measured the in vivo receptor occupancy of this compound at its target receptors in the brains of animal models. meliordiscovery.comnih.govpsychogenics.comndineuroscience.comopenmedscience.com Receptor occupancy studies are vital for establishing the relationship between the dose of a compound, its concentration in the brain, and the extent to which it binds to its target, which is a critical step in drug development. meliordiscovery.compsychogenics.com

Structure Activity Relationship Sar and Chemical Biology of Transnemonapride and Its Analogs

Elucidation of Pharmacophore Features for Dopamine (B1211576) D2 Receptor Antagonism

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For benzamide (B126) antagonists targeting the dopamine D2 receptor, including the scaffold of nemonapride (B16739), a well-established pharmacophore has been identified through the analysis of numerous potent ligands. mdpi.comresearchgate.net

The key pharmacophoric features for D2 antagonism are:

A Protonatable Nitrogen Atom: This basic amine, typically within a pyrrolidine (B122466) or piperidine (B6355638) ring, forms a crucial ionic bond with a highly conserved aspartic acid residue (Asp114 in TM3) in the receptor's binding pocket. mdpi.com This interaction is considered a primary anchor for the ligand.

An Aromatic Ring: The substituted benzamide ring system engages in hydrophobic and aromatic interactions within a pocket formed by hydrophobic and aromatic amino acid residues in the receptor.

A Hydrogen-Bonding Amide Group: The carboxamide linkage is a key structural element, participating in hydrogen bonds that help orient the molecule correctly within the binding site.

An N-substituent Lipophilic Pocket: The substituent on the pyrrolidine nitrogen (an N-benzyl group in the case of nemonapride) occupies a distinct lipophilic pocket, contributing significantly to binding affinity and, in some cases, selectivity. An extended pharmacophore model proposes that this region includes two different aromatic binding sites, Ar2 and Ar3. nih.gov

Transnemonapride, as a stereoisomer of nemonapride, possesses all these fundamental groups. However, the spatial orientation of these features, dictated by the trans configuration on the pyrrolidine ring, is critical in determining how effectively it can match the D2 receptor pharmacophore compared to its cis counterpart.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of nemonapride analogs have been guided by the goal of optimizing affinity for the D2 receptor and modulating selectivity against other receptors, such as the D3 and 5-HT1A receptors. rndsystems.comnih.gov The synthesis of specific stereoisomers, including precursors to trans configurations, is a critical aspect of this process.

The synthesis of nemonapride and its analogs typically involves the coupling of a substituted benzoic acid with a stereochemically defined aminopyrrolidine derivative. acs.org For instance, the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, the core structure of the active isomer of nemonapride, has been well-documented. acs.org

Notably, synthetic routes to access trans precursors have also been developed. Research has described facile approaches to creating trans-4,5-pyrrolidine lactams, which serve as versatile intermediates. ub.edu These precursors could, in principle, be converted to trans-aminopyrrolidine scaffolds for the synthesis of this compound analogs, allowing for a systematic exploration of stereochemistry on biological activity.

Impact of Structural Modifications on D2 Receptor Binding Affinity and Selectivity

Structure-activity relationship (SAR) studies reveal that even minor structural modifications to the nemonapride scaffold can have a profound impact on D2 receptor binding. The high affinity of cis-nemonapride is well established, with reported Ki values in the sub-nanomolar range. rndsystems.com While direct binding data for this compound is scarce in the literature, extensive research on related benzamides and other D2 antagonists consistently demonstrates the critical importance of stereochemistry.

For related benzamide antipsychotics like amisulpride, a pronounced stereoselectivity is observed, where the (S)-enantiomer possesses significantly higher affinity for D2/D3 receptors than the (R)-enantiomer. researchgate.net It is scientifically established that the introduction of monomethyl-amino and chlorine groups at the 4 and 5 positions of the benzoyl moiety, respectively, and a benzyl (B1604629) group on the pyrrolidine nitrogen contribute to optimal anti-dopaminergic activity. researchgate.net

The presumed lower affinity of this compound can be inferred from its altered geometry. The trans configuration would place the C2-methyl group and the C3-amido linkage in a spatial arrangement that hinders the molecule from adopting the optimal conformation required for binding. This would likely disrupt the precise positioning of the N-benzyl group in its hydrophobic pocket and alter the trajectory of the protonatable nitrogen relative to the anchoring Asp114 residue.

| Compound | Modification | D2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (+)-(2R,3R)-cis-Nemonapride | Active clinical isomer | 0.16 | nih.gov |

| (S)-Amisulpride | Related Benzamide (Active Enantiomer) | ~3.6 | researchgate.net |

| (R)-Amisulpride | Related Benzamide (Inactive Enantiomer) | ~100-180 | researchgate.net |

| Eticlopride | Related Benzamide Antagonist | 0.047 (ID50, mg/kg) | nih.gov |

| Sulpiride | Parent Benzamide Structure | 2.9 (IC50, nM) | acs.org |

Stereochemical Considerations in this compound Analogs

Stereochemistry is the single most decisive factor in the binding affinity of nemonapride and its analogs. The high potency of nemonapride is almost exclusively attributed to the (+)-(2R,3R)-cis isomer. nih.gov This specific configuration ensures that the substituents on the chiral carbons of the pyrrolidine ring are oriented correctly for a tripartite interaction with the receptor:

The amide side chain is positioned to interact with the main binding pocket.

The protonated nitrogen is presented optimally to form the salt bridge with Asp114.

The N-benzyl group is directed into the secondary, lipophilic pocket.

In a hypothetical trans isomer, the relative orientation of the C2-methyl group and the C3-amino group would be inverted. This would force the entire molecule into a different, likely strained, conformation to satisfy the primary anchoring interactions. Such a conformation would almost certainly lead to a steric clash or prevent the N-benzyl substituent from effectively engaging with its corresponding hydrophobic pocket, resulting in a significant loss of binding affinity. Studies on other ligand systems, such as 3-substituted anilidopiperidines, have similarly found that cis isomers can be significantly more potent than their trans counterparts, underscoring the general importance of this stereochemical parameter in receptor-ligand recognition. nih.gov

Computational Chemistry and Molecular Modeling of this compound-Receptor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable atomic-level insights into how ligands like nemonapride interact with the D2 receptor. These studies can rationalize the observed SAR and predict the binding modes of novel derivatives, including hypothetical isomers like this compound. mdpi.com

Docking Studies and Molecular Dynamics Simulations

Molecular docking and MD simulations of nemonapride complexed with the D2 receptor have elucidated a detailed binding hypothesis. mdpi.comnih.gov These models, often based on the crystal structure of the D2 receptor, confirm the critical interactions predicted by the pharmacophore model. mdpi.com

Key interactions for cis-nemonapride include:

Ionic Bond: A strong hydrogen bond/salt bridge between the protonated pyrrolidine nitrogen and the carboxylate of Asp114 (TM3).

Hydrophobic Interactions: The methoxy-substituted phenyl ring of the benzamide moiety fits into a hydrophobic pocket defined by residues in several transmembrane helices (TM2, TM3, TM7). mdpi.com

Aromatic Stacking: The N-benzyl group extends into a secondary binding pocket, where it forms favorable pi-stacking or hydrophobic interactions with aromatic residues like Phe198 and Trp386.

When modeling a trans-nemonapride isomer, computational studies would predict a significant decrease in binding energy. Docking simulations would likely fail to find a low-energy pose that satisfies all the key interactions simultaneously. The trans geometry would create a longer effective distance between the core benzamide and the N-benzyl group, preventing a snug fit. MD simulations would likely show that the trans complex is unstable, with critical interactions being transient or lost altogether, confirming that the cis configuration is essential for stable and high-affinity binding.

De Novo Drug Design Approaches Based on this compound Scaffold

De novo drug design utilizes computational algorithms to generate novel molecular structures with desired pharmacological properties, either by building them atom-by-atom or by decorating existing molecular scaffolds. The nemonapride scaffold, a substituted benzamide connected to a cyclic amine, represents a "privileged structure" for D2 receptor antagonism and is an excellent starting point for such design efforts. nih.govnih.gov

Computational approaches can use the this compound scaffold in several ways:

Scaffold Hopping: Algorithms can search for new core structures (scaffolds) that can maintain the same 3D orientation of the key pharmacophoric features as the active cis-nemonapride, potentially leading to novel chemical series with improved properties.

Fragment-Based Growth: Starting with the nemonapride scaffold docked in the D2 receptor, computational programs can explore adding new chemical fragments to unoccupied pockets within the binding site, aiming to increase affinity or introduce selectivity against other receptors.

Generative Models: Machine learning models can be trained on libraries of known D2 antagonists, including benzamides. These models can then generate new molecules that incorporate the nemonapride scaffold but with novel decorations, which can then be synthesized and tested.

These computational strategies, informed by the detailed SAR and stereochemical understanding of the nemonapride series, accelerate the discovery of new, potentially more effective, and safer D2 receptor antagonists.

Comparative Pharmacological Analysis of Transnemonapride

Comparative Studies with Other Dopamine (B1211576) D2 Receptor Antagonists

The therapeutic action and side-effect profile of antipsychotic drugs are largely determined by their affinity and activity at dopamine D2 receptors relative to other neurotransmitter receptors.

Differential Binding Profiles and Functional Potencies

Transnemonapride demonstrates high-affinity antagonism at dopamine D2-like receptors (D2, D3, and D4). ebi.ac.uk It is characterized by a potent inhibitory constant (Ki) for D2-like receptors, reported to be approximately 0.1 nM, while showing significantly lower affinity for D1-like receptors (Ki of 740 nM), indicating high selectivity. rndsystems.com This potent D2 receptor blockade is a hallmark of antipsychotic efficacy, a feature it shares with both typical antipsychotics like Haloperidol and atypical antipsychotics like Risperidone. frontiersin.orgscripps.edu

Furthermore, this compound and its enantiomers display functional activity at serotonin (B10506) 5-HT1A receptors, where they act as partial agonists. ebi.ac.ukoup.com This is a significant point of differentiation from typical antipsychotics like Haloperidol, which lacks significant affinity for 5-HT1A receptors. oup.com This partial agonism at 5-HT1A receptors is a feature shared with some third-generation antipsychotics and is thought to contribute to improved outcomes for negative symptoms and a lower propensity for extrapyramidal side effects. oup.comresearchgate.net

The table below summarizes the receptor binding affinities (pKi values, where pKi = -logKi) for nemonapride (B16739) and key comparator D2 antagonists. Higher pKi values indicate stronger binding affinity. nih.gov

| Compound | Dopamine D2 (pKi) | Serotonin 5-HT1A (pKi) | Serotonin 5-HT2A (pKi) | Functional Activity at 5-HT1A |

|---|---|---|---|---|

| Nemonapride | ~10.0 | ~8.35 | N/A | Partial Agonist oup.com |

| Haloperidol | ~8.5 | Low Affinity | ~7.0 | None oup.com |

| Risperidone | ~8.8 | Low Affinity | ~9.0 | None oup.com |

| Aripiprazole | ~8.5 | ~7.42 | ~8.4 | Partial Agonist oup.com |

| Clozapine | ~7.4 | ~6.31 | ~8.5 | Partial Agonist oup.com |

Distinct Neurobiological Effects in Preclinical Models

Preclinical studies, which involve testing in cell cultures or animal models, are fundamental to characterizing the effects of a new drug substance before human trials. okids-net.atoncodesign-services.comfda.goveuropa.eu In such models, the potent D2 receptor antagonism of nemonapride is evident. Like haloperidol, nemonapride can induce catalepsy, a state of motor rigidity that is considered a preclinical indicator of the potential for extrapyramidal side effects in humans. scripps.edu Studies have shown that nemonapride can induce a neuroleptic malignant syndrome-like event in a patient, an effect similar to that which can be caused by haloperidol, underscoring its potent D2 antagonism. ebi.ac.uk

However, the additional serotonergic activity of this compound likely modulates its neurobiological effects compared to purely dopaminergic antagonists. The 5-HT1A partial agonism is hypothesized to mitigate some of the starker motor effects induced by D2 blockade and potentially enhance cortical dopamine release, which may be beneficial for negative and cognitive symptoms. engrail.com For instance, the deuterated trans-enantiomer ENX-104 was found to increase dopamine and serotonin levels in the nucleus accumbens and prefrontal cortex in preclinical models. wikipedia.org This contrasts with the effects of a typical antipsychotic like haloperidol, which primarily blocks dopamine signaling and can lead to deficits in reward-seeking behavior. scripps.edu

Analysis of Potential Polypharmacology and Off-Target Receptor Interactions in Model Systems

Polypharmacology, the ability of a drug to interact with multiple targets, is a key feature of many CNS-active compounds and can be responsible for both therapeutic efficacy and adverse effects. engrail.compublisherspanel.com Systematic screening for off-target interactions is crucial in drug development to predict potential safety liabilities. reactionbiology.comcertara.comnih.gov

In a broader context, computational and in vitro screening models are used to assess a compound's interaction with a wide panel of receptors, enzymes, and ion channels. frontiersin.orgreactionbiology.com While a complete off-target profile for this compound is not publicly detailed, its classification as a benzamide (B126) derivative suggests potential interactions characteristic of this chemical class. Unlike phenothiazine-derived antipsychotics (e.g., Chlorpromazine) or butyrophenones (e.g., Haloperidol), benzamides typically show fewer interactions with adrenergic and histaminergic receptors, which are often associated with side effects like sedation and orthostatic hypotension. drugbank.com The development of a specific deuterated enantiomer, ENX-104, was partly aimed at creating a more favorable pharmacokinetic and differentiated pharmacological profile, suggesting a deliberate effort to refine its polypharmacological characteristics. engrail.com

Advanced Methodologies and Future Research Directions

Application of Optogenetics and Chemogenetics to Dissect Dopaminergic Circuits Under Transnemonapride Modulation

The global effects of this compound arise from its action on dopamine (B1211576) receptors distributed across multiple, functionally distinct neural circuits. Optogenetics and chemogenetics offer the means to deconstruct these complex, network-wide effects by enabling cell-type and pathway-specific control.

Optogenetics: This technique involves introducing light-sensitive microbial opsins (e.g., channelrhodopsin, halorhodopsin) into genetically defined neuron populations. By delivering precise pulses of light via implanted fiber optics, researchers can selectively activate or inhibit specific projections. Future studies could employ this to investigate how this compound modulates the downstream consequences of activating the mesolimbic pathway (VTA to Nucleus Accumbens) versus the mesocortical pathway (VTA to Prefrontal Cortex). For instance, one could measure whether this compound's blockade of postsynaptic D₂ receptors more potently attenuates behavioral or electrophysiological responses driven by mesolimbic stimulation compared to mesocortical stimulation.

Chemogenetics: Using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), researchers can express engineered G-protein coupled receptors in specific neurons. These receptors are inert to endogenous ligands but can be activated or inhibited by a synthetic compound like Clozapine-N-oxide (CNO). This approach is ideal for studying the effects of sustained, tonic changes in neuronal activity. A potential experiment could involve expressing inhibitory DREADDs (hM4Di) in striatal D₂-receptor-expressing medium spiny neurons (D2-MSNs). Activating these DREADDs would mimic the intracellular signaling cascade initiated by dopamine binding to D₂ receptors. Administering this compound in this model would allow researchers to determine if its effects are mediated solely through postsynaptic receptor blockade or if it involves compensatory presynaptic mechanisms.

The table below outlines a hypothetical experimental design using these techniques.

| Technique | Target Neurons & Pathway | Experimental Question | Potential Outcome Metric |

|---|---|---|---|

| Optogenetics (Activation) | Dopaminergic neurons in the VTA projecting to the Nucleus Accumbens (NAc) | Does this compound preferentially block the behavioral reinforcement signals mediated by the mesolimbic pathway? | Change in intracranial self-stimulation (ICSS) threshold; In vivo electrophysiological recording in the NAc. |

| Chemogenetics (Inhibition) | D₂-receptor-expressing Medium Spiny Neurons (D2-MSNs) in the dorsal striatum | How does this compound alter motor learning when the canonical D₂-MSN "indirect pathway" is artificially silenced? | Performance on a rotorod or skilled reaching task; Analysis of Fos protein expression as a marker of neuronal activity. |

Development of Advanced In Vitro Organoid or 3D Culture Models for this compound Studies

Traditional 2D cell culture systems, while useful for initial screening, lack the complex cytoarchitecture and synaptic connectivity of the human brain. The emergence of human induced pluripotent stem cell (iPSC)-derived brain organoids and 3D neurosphere cultures provides a powerful platform for studying this compound in a more physiologically relevant, human-specific context.

These 3D models can recapitulate key aspects of brain development and form complex networks containing various cell types, including different classes of neurons and glia. By generating organoids from iPSCs, researchers can study the effects of this compound on human neuronal network activity, synapse formation, and cell-type-specific responses. For instance, multi-electrode array (MEA) recordings from cortical organoids can measure changes in spontaneous network firing and synchrony following exposure to this compound. Furthermore, advanced imaging techniques can be used to analyze drug-induced changes in dendritic spine morphology or the density of D₂-expressing neurons within the 3D structure.

| Model System | Advantages | Limitations | Potential Application for this compound |

|---|---|---|---|

| 2D Cell Culture (e.g., HEK293 expressing DRD2) | High-throughput; Mechanistically simple; Cost-effective | Lacks neural architecture; Non-neuronal context; No network activity | Primary binding assays; Initial screening of G-protein or β-arrestin pathway activation |

| 3D Brain Organoids | Human-specific genetics; Contains multiple cell types; Forms complex synaptic networks; Models aspects of neurodevelopment | High variability; Lacks vascularization; Immature neuronal state; Expensive and time-consuming | Studying effects on human neuronal network oscillations; Assessing long-term impact on synaptic density and cell survival |

Exploration of this compound as a Tool Compound for Basic Neuropharmacological Research

Beyond its therapeutic investigation, the specific pharmacological profile of this compound makes it an excellent tool compound for basic science research aimed at dissecting the function of the dopamine system. Its high affinity and selectivity for D₂ and D₃ receptors, in contrast to other monoamine receptors, allow for precise interrogation of these targets.

The key properties that make this compound a valuable research tool are its high binding affinity for D₂-like receptors and its stereospecificity. The trans-isomer is the pharmacologically active form, while the cis-isomer has significantly lower affinity, providing a near-perfect negative control for in vitro and in vivo experiments to confirm that observed effects are mediated by the intended target. Researchers can use radiolabeled this compound in positron emission tomography (PET) or autoradiography studies to map the precise distribution of D₂/D₃ receptors in the brain and measure receptor occupancy under various physiological or behavioral conditions.

| Receptor | Binding Affinity (Ki, nM) | Significance as a Tool Compound |

|---|---|---|

| Dopamine D₂ | 0.19 - 0.35 | High affinity allows for potent and specific blockade. |

| Dopamine D₃ | 0.31 | High affinity for D₃, making it a D₂/D₃ antagonist. |

| Dopamine D₄ | 1.5 | Moderate affinity, ~5-fold less than for D₂. |

| Serotonin (B10506) 5-HT₂ₐ | 1.2 | Moderate affinity; important to consider in experimental design. |

| Alpha-1 Adrenergic (α₁) | 1.1 | Moderate affinity; potential for off-target effects at high concentrations. |

| Dopamine D₁ | >1000 | Negligible affinity demonstrates high selectivity against D₁-like receptors. |

| Histamine H₁ | >1000 | Negligible affinity demonstrates selectivity against H₁ receptors. |

| Note: Data are compiled from various pharmacological studies on Nemonapride (B16739), of which this compound is the active isomer. Exact values may vary between studies. |

Unexplored Mechanistic Pathways Influenced by this compound Beyond Canonical D₂ Antagonism

The primary mechanism of this compound is understood as competitive antagonism at the D₂ receptor, inhibiting the canonical Gαi/o-mediated suppression of adenylyl cyclase. However, modern receptor theory suggests that its effects may be more complex, involving pathways beyond this classical view.

Future research should investigate the following unexplored avenues:

Biased Antagonism: D₂ receptors can signal through both G-protein-dependent pathways and G-protein-independent pathways mediated by β-arrestin. It is plausible that this compound is not a "neutral" antagonist but rather a "biased" antagonist, meaning it may block G-protein signaling while simultaneously permitting or even inhibiting β-arrestin signaling. Investigating this using BRET- or FRET-based biosensors could reveal a more sophisticated mechanism of action.

Receptor Heterodimerization: D₂ receptors form heterodimers with other GPCRs, such as the adenosine (B11128) A₂ₐ receptor and the dopamine D₁ receptor. The pharmacology of these heterodimers can be distinct from that of the D₂ monomer. A critical research question is whether this compound's binding affinity or functional effect is altered at D₂-A₂ₐ or D₂-D₁ heterodimers. This could be explored using co-immunoprecipitation and functional assays in cell lines co-expressing the receptors.

Impact on Intracellular Scaffolding and Trafficking: Chronic antagonist exposure can alter the localization and trafficking of receptors. Advanced microscopy techniques, such as super-resolution imaging (STORM/PALM), could be used to visualize the nanoscale organization of D₂ receptors at the synapse and determine if this compound treatment leads to their internalization, clustering, or redistribution relative to other synaptic proteins.

| Potential Mechanism | Key Question | Experimental Approach |

|---|---|---|

| Biased Antagonism | Does this compound differentially affect G-protein vs. β-arrestin signaling at the D₂ receptor? | In vitro assays measuring cAMP accumulation (G-protein) and β-arrestin recruitment (e.g., PathHunter assay). |

| Receptor Heterodimerization | Is the antagonist potency of this compound different at D₂-A₂ₐ heterodimers compared to D₂ homodimers? | Radioligand binding and functional assays in cells co-expressing D₂ and A₂ₐ receptors. |

| Epigenetic Regulation | Does long-term this compound exposure induce lasting changes in gene expression via histone modification or DNA methylation? | Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for histone marks (e.g., H3K27ac) in striatal tissue. |

Q & A

Q. What experimental strategies are recommended for establishing Transnemonapride’s pharmacokinetic and pharmacodynamic profiles?

Begin with in vitro assays (e.g., receptor-binding studies, enzyme inhibition assays) to identify primary targets, followed by in vivo dose-response studies in validated animal models. Use controlled variables (e.g., administration route, bioavailability) and replicate experiments to ensure reproducibility. Include negative controls and reference compounds to validate assay specificity .

Q. How should researchers design dose-escalation studies to minimize toxicity risks in preclinical trials?

Adopt a staggered approach: start with sub-therapeutic doses and incrementally increase while monitoring biomarkers (e.g., liver enzymes, renal function). Use pharmacokinetic modeling to predict safe thresholds. Ensure compliance with ethical guidelines for animal/human subject protocols, including Institutional Review Board (IRB) approvals .

Q. What methodologies are critical for validating this compound’s chemical synthesis pathway?

Employ analytical techniques (HPLC, mass spectrometry) to verify purity and structural integrity. Optimize reaction conditions (temperature, catalysts) using Design of Experiments (DoE) principles. Compare yields and byproducts against established synthetic protocols in peer-reviewed literature .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate findings using orthogonal assays (e.g., CRISPR-mediated gene knockout to confirm target engagement). Apply statistical rigor (e.g., Bonferroni correction for multiple comparisons) to minimize Type I errors .

Q. What computational approaches are effective for predicting this compound’s off-target interactions?

Use molecular docking simulations (e.g., AutoDock Vina) to screen against databases like ChEMBL or PubChem. Validate predictions with in silico toxicity models (e.g., ProTox-II) and experimental follow-up (e.g., high-throughput screening). Integrate machine learning to refine predictive accuracy based on structural-activity relationships .

Q. How should multi-omics data (transcriptomics, proteomics) be integrated to study this compound’s systemic effects?

Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify perturbed biological networks. Use weighted correlation networks (WGCNA) to link omics layers. Validate hypotheses with targeted metabolomics or siRNA knockdown experiments. Ensure raw data is deposited in repositories (e.g., GEO, PRIDE) for transparency .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent responses?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Report confidence intervals and effect sizes (e.g., Cohen’s d). For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and justify assumptions in supplementary materials .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data, code, and reagent sources openly. Include detailed Materials and Methods sections (e.g., antibody catalog numbers, cell line authentication) to enable replication .

Q. What strategies mitigate bias in this compound’s clinical trial design?

Implement double-blinding, randomization, and placebo controls. Pre-register trials on platforms like ClinicalTrials.gov to avoid outcome reporting bias. Use CONSORT guidelines for transparent reporting of participant attrition and adverse events .

Data Interpretation and Reporting

Q. How should conflicting results between in vitro and in vivo studies of this compound be addressed?

Reconcile discrepancies by examining experimental conditions (e.g., cellular vs. physiological concentrations). Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge gaps. Discuss limitations in the discussion section, emphasizing translational relevance .

Q. What criteria define a robust structure-activity relationship (SAR) for this compound derivatives?

Require ≥3 independent assays to confirm activity trends. Use crystallography or NMR to validate binding poses. Report ΔΔG values for mutagenesis studies to quantify residue contributions. Avoid overinterpreting correlations without mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.